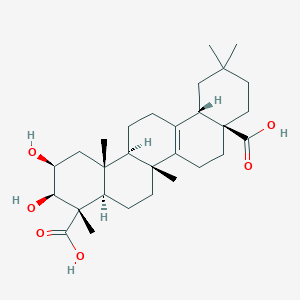

Senegenic acid

Beschreibung

Polygalic acid is a natural product found in Bellis perennis with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3R,4S,4aR,6aR,8aS,12aS,14aR,14bR)-2,3-dihydroxy-4,6a,11,11,14b-pentamethyl-2,3,4a,5,6,7,8,9,10,12,12a,13,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O6/c1-25(2)12-13-29(24(34)35)11-8-17-16(18(29)14-25)6-7-20-26(17,3)10-9-21-27(20,4)15-19(30)22(31)28(21,5)23(32)33/h18-22,30-31H,6-15H2,1-5H3,(H,32,33)(H,34,35)/t18-,19-,20-,21+,22-,26-,27+,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRKWGPIZJDNHC-LUNVCWBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3=C(C2C1)CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CCC4=C2CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)(C[C@@H]([C@@H]([C@@]3(C)C(=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701184426 | |

| Record name | (2β,3β,4α)-2,3-Dihydroxy-27-norolean-13-ene-23,28-dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701184426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260-04-4 | |

| Record name | (2β,3β,4α)-2,3-Dihydroxy-27-norolean-13-ene-23,28-dioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polygalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001260044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2β,3β,4α)-2,3-Dihydroxy-27-norolean-13-ene-23,28-dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701184426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POLYGALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XCC6WEA55L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biosynthesis of Senegenic Acid in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction to Senegenic Acid and its Class

This compound is a prominent member of the oleanane-type triterpenoid saponins, a diverse class of natural products widely distributed throughout the plant kingdom.[1] These molecules are glycosides, consisting of a hydrophobic triterpenoid aglycone (the sapogenin) linked to hydrophilic sugar chains.[1] Triterpenoid saponins, including those derived from this compound, are of significant interest to the pharmaceutical and agricultural industries due to their wide range of biological activities, such as antimicrobial, anti-inflammatory, and immunomodulatory properties.[2][3]

The complexity of these molecules stems from a multi-step enzymatic pathway that begins with a common precursor from primary metabolism.[4][5] Understanding this biosynthetic pathway is not merely an academic exercise; it is fundamental for the biotechnological production and metabolic engineering of these high-value compounds. This guide provides a detailed exploration of the biosynthetic route to this compound, focusing on the key enzymatic steps, regulatory mechanisms, and the experimental methodologies required for pathway elucidation.

Part 2: The Core Biosynthetic Pathway

The biosynthesis of this compound, like other triterpenoid saponins, can be systematically divided into three major stages: the formation of the core triterpenoid skeleton, the oxidative functionalization of this skeleton, and the final glycosylation steps.[1][4]

Foundational Steps: From Isoprenoid Precursors to a Cyclic Scaffold

The journey begins within the isoprenoid pathway, which supplies the universal C5 building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[4] These units are primarily synthesized via the cytosolic mevalonic acid (MVA) pathway for triterpenoid biosynthesis.[4] A series of condensations leads to the formation of the 30-carbon molecule squalene, which is then epoxidized to 2,3-oxidosqualene.[5]

The first committed step and a critical branch point in triterpenoid saponin biosynthesis is the cyclization of 2,3-oxidosqualene.[1][2] This reaction is catalyzed by enzymes known as oxidosqualene cyclases (OSCs), or triterpene synthases. While plants produce a vast array of triterpenoid skeletons from this single precursor, the formation of the oleanane backbone characteristic of this compound is catalyzed specifically by β-amyrin synthase (β-AS) .[6][7] This enzyme orchestrates a complex cascade of cyclizations and rearrangements to produce β-amyrin, the foundational scaffold for a multitude of saponins.[8]

Caption: Overview of the this compound Biosynthetic Pathway.

Tailoring the Aglycone: The Role of Cytochrome P450 Monooxygenases

Once the β-amyrin skeleton is formed, it undergoes a series of extensive oxidative modifications. These reactions are predominantly catalyzed by cytochrome P450-dependent monooxygenases (P450s) , a large and versatile family of enzymes responsible for much of the chemical diversity in plant secondary metabolism.[4][9]

For oleanane-type saponins, P450s introduce hydroxyl (-OH) and carboxyl (-COOH) groups at specific positions on the triterpenoid ring structure.[10][11] A key modification is the oxidation of the methyl group at the C-28 position to a carboxylic acid, a reaction often catalyzed by enzymes from the CYP716A subfamily.[11][12][13] For instance, CYP716A12 from Medicago truncatula has been shown to catalyze the three-step oxidation of β-amyrin at C-28 to yield oleanolic acid.[11] Further hydroxylations, such as those at C-16 and C-23, are catalyzed by other P450s, likely from the CYP72A subfamily, to generate the specific aglycone of this compound.[9][12] Identifying the precise P450s from a given plant, such as Platycodon grandiflorum, is a critical step in elucidating the complete pathway.[14]

Final Assembly: Glycosylation by UDP-Glycosyltransferases (UGTs)

The final stage of biosynthesis is glycosylation, where sugar moieties are attached to the sapogenin backbone. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs) .[15][16] UGTs transfer a sugar residue from an activated donor molecule, such as UDP-glucose, to a hydroxyl or carboxyl group on the aglycone.[1][17]

This step is crucial as it significantly impacts the solubility, stability, and biological activity of the final saponin.[1] The sequential action of multiple, highly specific UGTs can lead to the formation of complex, branched oligosaccharide chains at different positions on the sapogenin, resulting in a vast diversity of saponin structures from a single aglycone.[18][19]

Part 3: Regulation of this compound Biosynthesis

The production of triterpenoid saponins is a metabolically expensive process for the plant and is therefore tightly regulated. Biosynthesis is often induced in response to external stimuli, such as herbivory or pathogen attack, and is mediated by plant hormones.[1]

Key signaling molecules, particularly jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA) , are well-known elicitors of saponin biosynthesis.[5][20] These signaling molecules trigger a transcriptional cascade, activating specific transcription factors (TFs) from families such as bHLH, MYB, and WRKY.[8] These TFs then bind to the promoter regions of the saponin biosynthetic genes—including β-AS, P450s, and UGTs—to upregulate their expression and initiate the production of saponins as part of the plant's defense response.[1][20]

Caption: Regulatory Network of Saponin Biosynthesis.

Part 4: Methodologies for Pathway Elucidation

A multi-faceted approach combining genomics, biochemistry, and analytical chemistry is required to discover and validate the genes and enzymes involved in the this compound pathway.

Gene Discovery via Transcriptomics

The primary strategy for identifying candidate genes is through transcriptome analysis (RNA-Seq). By comparing the transcriptomes of plants under induced (e.g., MeJA-treated) versus control conditions, researchers can identify genes that are significantly upregulated and co-expressed with known pathway genes.[14][20] This provides a list of high-confidence candidates for β-AS, P450s, and UGTs.[12]

Table 1: Example Quantitative Gene Expression Data This table illustrates hypothetical data from a qRT-PCR experiment, validating the upregulation of candidate genes identified from RNA-Seq in P. grandiflorum leaves 24 hours after MeJA treatment.

| Gene Candidate | Gene Family | Fold Change (MeJA vs. Control) | Putative Function |

| Pg001 | β-AS | 45.2 | β-Amyrin Synthase |

| Pg027 | CYP716A | 89.5 | C-28 Oxidase |

| Pg045 | CYP72A | 75.1 | Triterpenoid Hydroxylase |

| Pg112 | UGT73C | 62.8 | Sapogenin 3-O-Glucosyltransferase |

Experimental Workflow: From Gene to Function

Once candidate genes are identified, their function must be empirically validated. A common and effective workflow involves heterologous expression and in vitro or in vivo characterization.

Caption: Experimental Workflow for Gene Function Validation.

Detailed Experimental Protocols

This protocol describes the functional characterization of a candidate P450 (e.g., a putative C-28 oxidase) in a yeast system (Saccharomyces cerevisiae) co-expressing a P450 reductase.

Rationale: Yeast provides an ideal eukaryotic expression system with the necessary endoplasmic reticulum membrane for proper P450 folding and function. Co-expression with a cytochrome P450 reductase (CPR) is essential, as it provides the electrons required for the P450 catalytic cycle.

Methodology:

-

Strain Preparation: Utilize a yeast strain engineered for triterpenoid production, which often includes downregulation of native sterol biosynthesis to increase the precursor pool of 2,3-oxidosqualene.

-

Vector Construction:

-

Clone the full-length cDNA of the candidate P450 gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

-

Similarly, clone a CPR gene (e.g., from Arabidopsis thaliana) into a compatible expression vector.

-

Clone the upstream pathway gene, β-amyrin synthase (β-AS), into another compatible vector to provide the substrate, β-amyrin, in vivo.

-

-

Yeast Transformation: Co-transform the engineered yeast strain with the three plasmids (β-AS, candidate P450, and CPR) using the lithium acetate method. Select for successful transformants on appropriate dropout media.

-

Expression and Culturing:

-

Grow a starter culture of the transformed yeast in selective media with glucose.

-

Inoculate the expression culture (selective media with galactose to induce gene expression) with the starter culture.

-

Incubate at 28-30°C with shaking for 72-96 hours.

-

-

Metabolite Extraction:

-

Harvest the yeast cells by centrifugation.

-

Perform alkaline hydrolysis on the cell pellet with 20% KOH in 50% ethanol to release triterpenoids.

-

Extract the hydrolyzed products with an organic solvent like n-hexane or ethyl acetate.

-

Evaporate the solvent and re-dissolve the extract in a suitable solvent (e.g., methanol) for analysis.

-

-

Product Analysis:

-

Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Compare the resulting chromatograms and mass spectra to authentic standards of potential products (e.g., β-amyrin, oleanolic acid). A successful C-28 oxidase will convert β-amyrin into oleanolic acid, which will be detectable as a new peak in the experimental sample compared to a control strain expressing only β-AS.

-

Part 5: Conclusion and Future Prospects

The biosynthesis of this compound is a sophisticated, multi-enzyme process that represents a significant branch of plant specialized metabolism. Elucidation of this pathway relies on the synergistic application of transcriptomics, molecular biology, and analytical chemistry. While the general framework involving β-amyrin synthase, cytochrome P450s, and UGTs is well-established, the identification and characterization of the specific enzymes from medicinally important plants remains an active and challenging area of research.

Future efforts will likely focus on:

-

Complete Pathway Reconstruction: Identifying all the P450s and UGTs required to produce specific, highly decorated saponins in a heterologous host.

-

Metabolic Engineering: Utilizing the discovered genes to engineer microbial (e.g., yeast) or plant hosts for the sustainable and scalable production of this compound and other valuable saponins, bypassing the need for slow and resource-intensive plant cultivation.

-

Understanding Transport and Storage: Investigating how these complex molecules are transported and stored within the plant cell, which remains a poorly understood aspect of saponin biology.

By continuing to unravel the molecular intricacies of saponin biosynthesis, the scientific community can unlock the full potential of these potent natural compounds for drug development and other biotechnological applications.

Part 6: References

-

Benchchem. (n.d.). Elucidation of Triterpenoid Saponin Biosynthesis in Plants: A Technical Guide for Researchers. Retrieved from

-

Haralampidis, K., Trojanowska, M., & Osbourn, A. E. (2001). Biosynthesis of triterpenoid saponins in plants. PubMed. Retrieved from

-

Haralampidis, K., et al. (2002). Biosynthesis of Triterpenoid Saponins in Plants. ResearchGate. Retrieved from

-

Liu, M., et al. (2019). The cytochrome P450 CYP72A552 is key to production of hederagenin-based saponins that mediate plant defense against herbivores. PubMed. Retrieved from

-

Thimmappa, R., Geisler, K., & Osbourn, A. (2014). Triterpenoid Biosynthesis and Engineering in Plants. Frontiers in Plant Science. Retrieved from

-

Yendo, A. C. A., et al. (2014). Biosynthesis of Plant Triterpenoid Saponins: Genes, Enzymes and their Regulation. Mini-Reviews in Organic Chemistry. Retrieved from

-

Seki, H., et al. (2015). P450s and UGTs: Key Players in the Structural Diversity of Triterpenoid Saponins. Plant and Cell Physiology. Retrieved from

-

Luo, H., et al. (2022). [The glycosyltransferases involved in triterpenoid saponin biosynthesis: a review]. PubMed. Retrieved from

-

Wei, Y., et al. (2022). Characterization of a Group of UDP-Glycosyltransferases Involved in the Biosynthesis of Triterpenoid Saponins of Panax notoginseng. PubMed. Retrieved from

-

Augustin, J. M., et al. (2012). UDP-Glycosyltransferases from the UGT73C Subfamily in Barbarea vulgaris Catalyze Sapogenin 3-O-Glucosylation in Saponin-Mediated Insect Resistance. Plant Physiology. Retrieved from

-

Zhang, C., et al. (2020). Identification and analysis of CYP450 and UGT supergene family members from the transcriptome of Aralia elata (Miq.) seem reveal candidate genes for triterpenoid saponin biosynthesis. BMC Genomics. Retrieved from

-

Rahimi, S., et al. (2019). Triterpenoid-biosynthetic UDP-glycosyltransferases from plants. Request PDF. Retrieved from

-

Wei, Y., et al. (2022). Characterization of a Group of UDP-Glycosyltransferases Involved in the Biosynthesis of Triterpenoid Saponins of Panax notoginseng. ACS Synthetic Biology. Retrieved from

-

Lou, Q., et al. (2023). Deciphering triterpenoid saponin biosynthesis by leveraging transcriptome response to methyl jasmonate elicitation in Saponaria vaccaria. Nature Communications. Retrieved from

-

Moses, T., et al. (2014). Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes. Frontiers in Plant Science. Retrieved from

-

Han, J. Y., et al. (2011). Functional analysis of β-amyrin synthase gene in ginsenoside biosynthesis by RNA interference. PubMed. Retrieved from

-

Tamura, K., et al. (2016). Candidate Genes Involved in the Biosynthesis of Triterpenoid Saponins in Platycodon grandiflorum Identified by Transcriptome Analysis. PLOS ONE. Retrieved from

-

Niu, Y., et al. (2017). Comparative Transcriptomic Analysis on White and Blue Flowers of Platycodon grandiflorus to Elucidate Genes Involved in the Biosynthesis of Anthocyanins. Frontiers in Plant Science. Retrieved from

-

Sui, C., et al. (2022). Molecular cloning, functional characterization and expression of the β-amyrin synthase gene involved in saikosaponin biosynthesis in Bupleurum chinense DC. Plant Molecular Biology. Retrieved from

-

Kushiro, T., Shibuya, M., & Ebizuka, Y. (2000). β-Amyrin biosynthesis: catalytic mechanism and substrate recognition. Organic & Biomolecular Chemistry. Retrieved from

-

Zhang, N., et al. (2022). Advances in biosynthesis of triterpenoid saponins in medicinal plants. Chinese Herbal Medicines. Retrieved from

-

Kim, Y. J., et al. (2017). β-Amyrin synthase (EsBAS) and β-amyrin 28-oxidase (CYP716A244) in oleanane-type triterpene saponin biosynthesis in Eleutherococcus senticosus. Phytochemistry. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biosynthesis of triterpenoid saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Functional analysis of β-amyrin synthase gene in ginsenoside biosynthesis by RNA interference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular cloning, functional characterization and expression of the β-amyrin synthase gene involved in saikosaponin biosynthesis in Bupleurum chinense DC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cjnmcpu.com [cjnmcpu.com]

- 9. academic.oup.com [academic.oup.com]

- 10. The cytochrome P450 CYP72A552 is key to production of hederagenin-based saponins that mediate plant defense against herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]

- 12. Identification and analysis of CYP450 and UGT supergene family members from the transcriptome of Aralia elata (Miq.) seem reveal candidate genes for triterpenoid saponin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. β-Amyrin synthase (EsBAS) and β-amyrin 28-oxidase (CYP716A244) in oleanane-type triterpene saponin biosynthesis in Eleutherococcus senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Candidate Genes Involved in the Biosynthesis of Triterpenoid Saponins in Platycodon grandiflorum Identified by Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [The glycosyltransferases involved in triterpenoid saponin biosynthesis: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Characterization of a Group of UDP-Glycosyltransferases Involved in the Biosynthesis of Triterpenoid Saponins of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Deciphering triterpenoid saponin biosynthesis by leveraging transcriptome response to methyl jasmonate elicitation in Saponaria vaccaria - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and stereochemistry of Senegenic acid

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Senegenic Acid

Introduction

This compound is a complex pentacyclic triterpenoid and a key aglycone (sapogenin) derived from saponins isolated from the roots of Polygala senega, commonly known as Seneca snakeroot.[1] These saponins, often referred to collectively as senegin, are of significant interest to the pharmaceutical and drug development sectors due to a range of demonstrated pharmacological activities, including potential neuroprotective and anti-inflammatory effects.[2] A profound understanding of the precise three-dimensional structure of this compound is paramount for elucidating its mechanism of action, designing derivatives with enhanced therapeutic properties, and establishing robust quality control standards for botanical preparations.

This guide provides a detailed exploration of the chemical architecture and stereochemical intricacies of this compound. It is intended for researchers, natural product chemists, and drug development professionals, offering field-proven insights into the methodologies used to isolate and characterize this intricate molecule.

The Chemical Architecture of this compound

This compound is classified as a 27-noroleanane-type triterpenoid. Its core structure is a pentacyclic system derived from the oleanane skeleton, but with a notable modification: the absence of a carbon atom at the C-27 position, hence the "nor" prefix.

The molecular formula of this compound is C₂₉H₄₄O₆ , with a corresponding molecular weight of approximately 488.7 g/mol . Key functional groups that define its reactivity and biological interactions include:

-

Two Carboxylic Acid Groups: Located at positions C-23 and C-28.

-

Two Secondary Hydroxyl Groups: A vicinal diol at positions C-2 and C-3.

-

A Trisubstituted Double Bond: Located between C-13 and C-18 within the core ring structure.

-

Five Methyl Groups: Strategically positioned on the pentacyclic framework.

The systematic IUPAC name for this compound, reflecting its full stereochemistry, is (2S,3R,4S,4aR,6aR,8aS,12aS,14aR,14bR)-2,3-dihydroxy-4,6a,11,11,14b-pentamethyl-2,3,4a,5,6,7,8,9,10,12,12a,13,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid.

Caption: 2D chemical structure of this compound.

Stereochemistry and Absolute Configuration

The biological activity of natural products is intrinsically linked to their three-dimensional arrangement. This compound possesses ten stereocenters, leading to a highly specific and complex molecular geometry. The determination of the absolute configuration —the exact spatial arrangement of atoms at each chiral center—is a critical and non-trivial step in its characterization.[3]

The established absolute configuration of this compound is a testament to meticulous spectroscopic and crystallographic analysis. The stereochemical descriptors for each chiral center are assigned using the Cahn-Ingold-Prelog (CIP) priority rules.

Example: Assigning a Stereocenter (Hypothetical)

To illustrate the CIP protocol, consider the C-3 hydroxyl-bearing carbon. The process involves:

-

Prioritizing Substituents: Assign priority (1-4) to the atoms directly bonded to the chiral center based on atomic number. For C-3, the order would be: -OH (1), C-4 (2), C-2 (3), and -H (4).

-

Orienting the Molecule: Position the molecule so that the lowest priority group (the C-3 hydrogen) points away from the viewer.

-

Determining Path Direction: Trace the path from priority 1 to 2 to 3. For C-3 in this compound, this path traces a clockwise direction, leading to an 'R' assignment.

Caption: Workflow for assigning R/S configuration via CIP rules.

Methodologies for Isolation and Structural Elucidation

Confirming the intricate structure of a molecule like this compound requires a multi-faceted analytical approach. The workflow begins with the isolation of its parent saponins from the natural source and culminates in detailed spectroscopic analysis of the purified aglycone.

Caption: General workflow for this compound isolation and analysis.

Detailed Protocol: Isolation and Purification

This protocol describes a robust, field-proven method for obtaining pure this compound. The causality behind this multi-step process is the systematic removal of different classes of compounds based on polarity.

-

Extraction of Crude Saponins:

-

Objective: To extract the glycosylated saponins from the raw plant material.

-

Procedure:

-

Grind dried roots of Polygala senega to a fine powder.

-

Perform a continuous hot extraction (Soxhlet) with methanol for 6-8 hours.[4] Methanol is chosen for its ability to efficiently solubilize polar glycosides.

-

Evaporate the methanol solvent under reduced pressure to yield a crude methanolic extract.

-

Defat the extract by partitioning between n-hexane and water to remove non-polar lipids. The saponins will remain in the aqueous layer.

-

Lyophilize the aqueous layer to obtain a crude saponin powder.

-

-

-

Acid Hydrolysis:

-

Objective: To cleave the sugar moieties from the saponins to release the free aglycone, this compound.

-

Procedure:

-

Dissolve the crude saponin powder in a 2M solution of hydrochloric acid (HCl) in 50% aqueous methanol.

-

Reflux the mixture for 4-6 hours. The acidic conditions catalyze the hydrolysis of the glycosidic bonds.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH solution).

-

Extract the resulting precipitate (the less polar aglycones) with an organic solvent like ethyl acetate.

-

-

-

Purification of this compound:

-

Objective: To isolate pure this compound from other co-extracted aglycones.

-

Procedure:

-

Concentrate the ethyl acetate extract to dryness.

-

Subject the residue to silica gel column chromatography.[5] Elute with a gradient solvent system, typically starting with chloroform and gradually increasing the polarity with methanol (e.g., CHCl₃:MeOH, 95:5 to 90:10).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions containing the target compound.

-

For final polishing, perform preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to achieve >98% purity.

-

-

Spectroscopic and Crystallographic Characterization

Mass Spectrometry (MS): The initial step in structural analysis involves confirming the molecular weight and elemental composition. High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is the technique of choice. For this compound, an electrospray ionization (ESI) source in negative mode would readily deprotonate the carboxylic acid groups, yielding a prominent [M-H]⁻ ion at m/z 487.306.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the carbon skeleton and relative stereochemistry. A suite of experiments is required:

-

¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts, and scalar couplings (splitting patterns), which reveals connectivity between adjacent protons.

-

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. The chemical shift of each carbon provides insight into its functional type (e.g., sp³, sp², carbonyl).[6][7]

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle. COSY (Correlation Spectroscopy) identifies coupled protons (H-C-C-H). HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations (2-3 bonds) between protons and carbons, which is essential for connecting different fragments of the molecule.

| Carbon Type | Expected ¹³C Shift (δ, ppm) | Proton Type | Expected ¹H Shift (δ, ppm) |

| C=O (Carboxylic) | 170 - 185 | H-C-O (on diol) | 3.5 - 4.5 |

| C=C (Olefinic) | 115 - 150 | H-C=C (Olefinic) | 5.0 - 5.5 |

| C-O (on diol) | 65 - 80 | Aliphatic C-H | 0.8 - 2.0 |

| Aliphatic C, CH | 25 - 55 | C-CH₃ (Methyl) | 0.7 - 1.3 |

| Aliphatic CH₂ | 16 - 40 | ||

| Aliphatic CH₃ | 10 - 25 | ||

| Caption: Representative ¹³C and ¹H NMR chemical shift ranges for the functional groups in this compound.[8][9][10] |

X-Ray Crystallography: While NMR can define relative stereochemistry, determining the absolute configuration unequivocally requires X-ray crystallography on a suitable single crystal.[3][11] This technique provides a definitive 3D map of electron density in the molecule. By analyzing anomalous dispersion effects, the absolute spatial arrangement of the atoms can be determined, confirming the R and S assignments at each stereocenter.[12][13][14]

Biosynthesis of the Triterpenoid Core

The biosynthesis of pentacyclic triterpenoids like this compound is a complex enzymatic cascade originating from primary metabolism.[15][16] The pathway provides the fundamental carbon skeleton which is later tailored by specific enzymes to yield the final structure.

-

Mevalonate (MVA) Pathway: The journey begins in the cytosol with the MVA pathway, which converts three molecules of acetyl-CoA into the five-carbon building block, isopentenyl pyrophosphate (IPP).[17]

-

Squalene Synthesis: IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), are sequentially condensed to form the 30-carbon linear precursor, squalene.

-

Epoxidation & Cyclization: Squalene is first epoxidized to 2,3-oxidosqualene. This is the critical branching point. An enzyme known as an oxidosqualene cyclase (OSC) catalyzes a highly stereospecific cyclization of 2,3-oxidosqualene to form the pentacyclic β-amyrin cation, which rearranges to the oleanane skeleton.[16]

-

Tailoring Reactions: The basic oleanane skeleton undergoes a series of post-cyclization modifications, primarily oxidations catalyzed by cytochrome P450 monooxygenases (CYP450s) and subsequent glycosylations by glycosyltransferases (GTs), to produce the diverse array of saponins found in the plant. The formation of this compound involves specific oxidative steps and the loss of the C-27 methyl group.

Sources

- 1. Adjuvant activities of saponins from the root of Polygala senega L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. compoundchem.com [compoundchem.com]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

Senegenic Acid: A Multi-Target Modulator of Neuronal Function and Survival

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Bridging Traditional Knowledge with Modern Neuroscience

For centuries, the root of Polygala tenuifolia (Yuan Zhi) has been a cornerstone of Traditional Chinese Medicine, prescribed for ailments related to memory and cognitive function.[1] Modern pharmacology has identified senegenic acid (also known as senegenin or tenuigenin) as one of its principal bioactive constituents.[2][3] This triterpenoid saponin is garnering significant attention within the scientific community for its potent neuroprotective and cognitive-enhancing properties.[4]

This compound possesses a favorable pharmacological profile; its lipophilic nature and small molecular weight suggest an ability to cross the blood-brain barrier, a critical hurdle for centrally acting therapeutics.[5] This guide provides a comprehensive, in-depth analysis of the molecular mechanisms underpinning this compound's action in neuronal cells. We will move beyond a simple cataloging of effects to explain the causal relationships between signaling pathway activation and the observed physiological outcomes, offering a robust framework for researchers and drug development professionals exploring its therapeutic potential.

Chapter 1: Core Neuroprotective Mechanisms of this compound

The foundation of this compound's therapeutic potential lies in its ability to counteract multiple facets of neuronal stress and injury. It operates not as a single-target agent, but as a modulator of interconnected pathological processes.

Attenuation of Oxidative Stress

Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the cell's antioxidant defenses, is a key driver of neuronal damage in neurodegenerative diseases. This compound directly mitigates this threat through a dual approach.

Firstly, it significantly reduces the intracellular accumulation of ROS induced by neurotoxic stimuli such as amyloid-beta (Aβ).[6] Secondly, it bolsters the cell's endogenous antioxidant systems. Studies have shown that treatment with this compound leads to increased activity of crucial antioxidant enzymes, including superoxide dismutase (SOD) and glutathione (GSH), thereby enhancing the neuron's capacity to neutralize damaging free radicals.[7]

| Parameter | Cell Line | Inducing Agent | This compound Concentration | Observed Effect | Reference |

| Cell Viability | PC12 | Aβ₁₋₄₂ (20 µM) | 10, 30, 60 µM | Dose-dependent increase in viability | [6] |

| Intracellular ROS | PC12 | Aβ₁₋₄₂ (20 µM) | 10, 30, 60 µM | Dose-dependent decrease in ROS levels | [6] |

| SOD, GSH Levels | SH-SY5Y | 6-OHDA | 10 µM | Increased levels of SOD and GSH | [7] |

Inhibition of Apoptotic Pathways

Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative conditions. This compound intervenes at critical junctures to halt this process. Its primary anti-apoptotic mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of mitochondrial integrity.

This compound treatment increases the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.[4][6] This action effectively raises the Bcl-2/Bax ratio, a critical determinant of cell fate, stabilizing the mitochondrial membrane and preventing the release of cytochrome c.[8] Consequently, the activation of downstream executioner enzymes like caspase-3 is inhibited, sparing the neuron from apoptosis.[4][8]

Caption: this compound's anti-apoptotic mechanism.

Modulation of Neuroinflammation

Chronic neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to the neurodegenerative cascade. While direct studies on this compound are emerging, compelling evidence from its parent plant, P. tenuifolia, and its own activity in other tissues points to a potent anti-inflammatory role. Extracts of P. tenuifolia reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[9] Furthermore, this compound has been shown to inhibit the NF-κB and NLRP3 inflammasome signaling pathways, which are central drivers of the inflammatory response.[4][8] This suggests a key mechanism for its neuroprotective effects is the suppression of microglial over-activation and the subsequent reduction in cytotoxic inflammatory mediators.

Chapter 2: The Central Role of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a master regulator of cell survival, proliferation, and growth. A substantial body of evidence establishes this pathway as the primary signaling cascade through which this compound exerts its neuroprotective and neurotrophic effects.[6][10]

Activation of PI3K/Akt by this compound

Treatment of neuronal cells with this compound leads to a rapid and significant increase in the phosphorylation of Akt at its key activation sites (e.g., Ser473).[10] This phosphorylation is the canonical indicator of PI3K/Akt pathway activation. The causality is firmly established by experiments using specific pharmacological inhibitors. When cells are co-treated with this compound and a PI3K inhibitor, such as LY294002, the neuroprotective effects are nullified.[6][10] LY294002 blocks this compound-induced Akt phosphorylation and completely abrogates its ability to promote neurite outgrowth and protect against Aβ-induced apoptosis.[6][10]

This demonstrates that the activation of the PI3K/Akt pathway is not merely correlated with, but is mechanistically required for, the pro-survival and regenerative actions of this compound.

Caption: PI3K/Akt pathway activation by this compound.

Chapter 3: Implications for Alzheimer's Disease Therapeutics

The multifaceted mechanism of this compound makes it a particularly compelling candidate for Alzheimer's Disease (AD), a condition characterized by complex, interacting pathologies.

Counteracting Amyloid-β Toxicity and Reducing Tau Hyperphosphorylation

This compound directly counters the primary pathological hallmarks of AD. It has been demonstrated to protect neuronal cells from the cytotoxic effects of Aβ oligomers, preserving cell viability and preventing apoptosis.[6][7]

Crucially, recent studies have shown that this compound also addresses the second major pathology of AD: tau hyperphosphorylation. In a rat model of sporadic AD, treatment with tenuigenin (this compound) significantly decreased the hyperphosphorylation of tau protein in the hippocampus.[10][11] One proposed mechanism for this effect is the modulation of the ubiquitin-proteasome pathway, which is responsible for clearing misfolded proteins.[7] Specifically, tenuigenin was found to decrease the phosphorylation of Tau at the Ser396 site.[7] This dual action against both Aβ toxicity and tau pathology is a significant advantage over many single-target AD drug candidates.

Enhancement of Cognitive Function

The molecular and cellular benefits of this compound translate into measurable improvements in cognitive function. The parent compound, P. tenuifolia extract, has been shown to improve memory and learning in various preclinical models.[9] This cognitive enhancement is the logical outcome of its combined neuroprotective, anti-inflammatory, anti-apoptotic, and neurogenic activities, which collectively preserve synaptic function and promote neuronal health in critical brain regions like the hippocampus.

Chapter 4: Experimental Protocols

To facilitate further research, this section provides validated, step-by-step methodologies for assessing the core activities of this compound.

Protocol: In Vitro Neuroprotection Assay Against Aβ₁₋₄₂ Toxicity

This protocol details a method to quantify the protective effect of this compound on neuronal-like cells exposed to toxic Aβ₁₋₄₂ oligomers.

-

Cell Culture:

-

Culture rat pheochromocytoma (PC12) cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

-

Aβ₁₋₄₂ Oligomer Preparation:

-

Dissolve Aβ₁₋₄₂ peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and store the resulting film at -20°C.

-

Prior to use, reconstitute the peptide film in DMSO to 1 mM and then dilute to 100 µM in serum-free medium.

-

Incubate at 4°C for 24 hours to allow for oligomerization.

-

-

Treatment:

-

Seed PC12 cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound (e.g., 10, 30, 60 µM) or vehicle (DMSO) for 2 hours.

-

Add the prepared Aβ₁₋₄₂ oligomers to a final concentration of 20 µM to the appropriate wells.

-

Co-incubate for 24 hours.

-

-

Cell Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Express cell viability as a percentage relative to the untreated control group.

-

Protocol: Western Blot Analysis of Akt Phosphorylation

This protocol describes the detection of Akt activation in response to this compound treatment.

-

Cell Lysis and Protein Extraction:

-

Culture primary cortical neurons or PC12 cells and treat with this compound (e.g., 40 µM) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt (typically at 1:1000 dilution).

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensity using densitometry software and normalize the p-Akt signal to the total Akt signal.

-

Caption: Experimental workflow for Western Blot analysis.

Conclusion and Future Directions

This compound emerges as a potent, multi-target neuroprotective agent with a well-defined mechanism of action centered on the activation of the PI3K/Akt signaling pathway. Its ability to concurrently mitigate oxidative stress, inhibit apoptosis, suppress neuroinflammation, and uniquely, to counteract both Aβ toxicity and tau hyperphosphorylation, positions it as a highly promising therapeutic candidate for Alzheimer's disease and other neurodegenerative disorders.

Future research should focus on several key areas:

-

In Vivo Efficacy: Rigorous testing in a wider range of transgenic AD animal models is needed to confirm its cognitive benefits and disease-modifying potential.

-

Target Identification: Elucidating the specific upstream receptor or membrane interaction that initiates the PI3K/Akt signaling cascade will be crucial for targeted drug design.

-

Pharmacokinetics: Detailed studies are required to fully characterize its blood-brain barrier permeability and metabolic profile in vivo.

-

Synergistic Effects: Investigating potential synergistic effects when combined with other therapeutic agents could open new avenues for combination therapies.

The continued exploration of this compound holds significant promise for the development of novel and effective treatments for the most challenging neurological diseases of our time.

References

-

Xue, W., Hu, J., Yuan, Y., Chen, Y., & Li, C. (2019). Polygala tenuifolia: a source for anti-Alzheimer's disease drugs. Journal of Pharmacy and Pharmacology, 71(12), 1739-1753. [Link]

-

Nootropics Expert. (n.d.). Polygala Tenuifolia. Nootropics Expert. Retrieved from [Link]

- Jesky and Chen (2016). This citation appears to be from a review (Xue et al., 2019)

-

Park, C. H., Choi, S. H., Koo, J. W., Seo, J. H., Kim, H. S., Jeong, S. J., & Suh, Y. H. (2008). Effects of Polygala tenuifolia root extract on proliferation of neural stem cells in the hippocampal CA1 region. Phytotherapy Research, 22(10), 1324-1329. [Link]

-

Li, T., Zhang, T., Han, W., Liu, H., & Chen, J. (2010). PI3K/Akt signaling pathway is involved in the neurotrophic effect of senegenin. Neuroscience Letters, 477(2), 92-96. [Link]

-

Sun, M., Zhang, M., Zhai, W., & Li, C. (2022). Senegenin Inhibits Aβ1-42-Induced PC12 Cells Apoptosis and Oxidative Stress via Activation of the PI3K/Akt Signaling Pathway. Neuroscience and Behavioral Physiology, 52(2), 227-234. [Link]

-

Chen, Z., Yang, Y., Han, Y., & Wang, X. (2022). Neuroprotective Effects and Mechanisms of Senegenin, an Effective Compound Originated From the Roots of Polygala Tenuifolia. Frontiers in Pharmacology, 13, 937333. [Link]

-

Chen, Z., Yang, Y., Han, Y., & Wang, X. (2022). Neuroprotective Effects and Mechanisms of Senegenin, an Effective Compound Originated From the Roots of Polygala Tenuifolia. Frontiers in Pharmacology, 13, 937333. [Link]

-

Chen, Z., Yang, Y., Han, Y., & Wang, X. (2022). Neuroprotective Effects and Mechanisms of Senegenin, an Effective Compound Originated From the Roots of Polygala Tenuifolia. Frontiers in Pharmacology, 13, 937333. [Link]

-

NootraPedia. (n.d.). Polygala Tenuifolia. NutraHacker. Retrieved from [Link]

-

Chen, Z., Yang, Y., Han, Y., & Wang, X. (2022). Advances in the study of senegenin in vascular cognitive impairment. TMR Modern Herbal Medicine. [Link]

-

Chen, Z., Yang, Y., Han, Y., & Wang, X. (2022). Neuroprotective Effects and Mechanisms of Senegenin, an Effective Compound Originated From the Roots of Polygala Tenuifolia. Frontiers in Pharmacology, 13, 937333. [Link]

Sources

- 1. scholar-press.com [scholar-press.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Neuroprotective Effects and Mechanisms of Senegenin, an Effective Compound Originated From the Roots of Polygala Tenuifolia [frontiersin.org]

- 5. tmrjournals.com [tmrjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Polygala tenuifolia: a source for anti-Alzheimer’s disease drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Effects and Mechanisms of Senegenin, an Effective Compound Originated From the Roots of Polygala Tenuifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. backtoyourrootsherbs.com [backtoyourrootsherbs.com]

- 10. Neuroprotective effects of tenuigenin on neurobehavior, oxidative stress, and tau hyperphosphorylation induced by intracerebroventricular streptozotocin in rats | Semantic Scholar [semanticscholar.org]

- 11. Neuroprotective effects of tenuigenin on neurobehavior, oxidative stress, and tau hyperphosphorylation induced by intracerebroventricular streptozotocin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Properties of Senegenic Acid Derivatives: A Multi-Target Approach to Neurological and Inflammatory Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Senegenic acid, a triterpenoid saponin aglycone, and its naturally occurring glycosidic derivatives are the principal bioactive constituents of Polygala tenuifolia Willd. (Yuanzhi). With a long history in traditional medicine for treating conditions like insomnia and memory impairment, these compounds are now the focus of intense pharmacological research.[1][2] Their unique chemical structure, characterized by lipophilicity and a small molecular size, facilitates passage across the blood-brain barrier, making them prime candidates for central nervous system (CNS) drug development.[2][3] This guide provides a technical deep-dive into the multifaceted pharmacological properties of this compound derivatives, focusing on their mechanisms of action in neuroprotection and sedation. We will explore the molecular pathways they modulate, present detailed experimental protocols for their evaluation, and discuss their potential as scaffolds for next-generation therapeutics.

Introduction: The Chemical and Pharmacokinetic Landscape

This compound, also known as senegenin, is the core structure of a class of triterpenoid saponins primarily isolated from the roots of Polygala tenuifolia.[2][4] In their natural state, these compounds exist as glycosides, such as Tenuifolin, Polygalasaponin XXXII, and Onjisaponin B, which are collectively referred to as Polygala tenuifolia saponins (PTS).[1][5]

From a drug development perspective, the conversion of these saponins into their aglycone form, this compound, is significant. Hydrolysis and metabolism of the glycosyl moieties can reduce the gastrointestinal toxicity associated with the raw saponins.[2][3] Furthermore, the resulting aglycone is lipophilic and possesses a low molecular weight (approx. 537 g/mol ), properties that are advantageous for penetrating the blood-brain barrier to exert direct pharmacological effects within the CNS.[2][3]

Core Pharmacological Properties and Mechanisms of Action

The therapeutic potential of this compound derivatives stems from their ability to engage multiple molecular targets, leading to a synergistic effect on complex pathologies.

Neuroprotective and Cognitive-Enhancing Effects

Accumulating evidence strongly supports the use of this compound and its derivatives in the management of neurodegenerative diseases such as Alzheimer's disease (AD) and other forms of dementia.[1][4] Their neuroprotective activity is not monolithic but arises from the simultaneous modulation of several pathological cascades.

Neuroinflammation, driven by the chronic activation of glial cells, is a key contributor to neuronal damage in neurodegenerative disorders. This compound derivatives exert potent anti-inflammatory effects within the CNS.

-

Causality: In pathological states, microglia, the resident immune cells of the brain, become over-activated and release a barrage of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), leading to a toxic environment for neurons.[6] this compound derivatives interrupt this process by inhibiting the master inflammatory signaling pathway, Nuclear Factor-kappa B (NF-κB).[3] By preventing the activation and nuclear translocation of NF-κB, these compounds downregulate the expression of inflammatory genes, thereby protecting neurons from inflammatory damage.

Caption: NF-κB Signaling Inhibition by this compound Derivatives.

Programmed cell death, or apoptosis, is a critical process in the loss of neurons. This compound derivatives have demonstrated the ability to protect neurons by modulating key regulators of apoptosis.

-

Causality: The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) determines a cell's fate. In diseased neurons, this balance shifts towards Bax, leading to mitochondrial dysfunction and the activation of caspases, the executioners of apoptosis. This compound has been shown to regulate the Bcl-2/Bax ratio, increasing the expression of anti-apoptotic Bcl-2 and decreasing pro-apoptotic Bax.[3] This action stabilizes the mitochondrial membrane and prevents the downstream activation of caspase-3, thereby rescuing neurons from cell death.[3]

A hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides into toxic plaques. Saponins from P. tenuifolia have been shown to interfere with this process.

-

Causality: These compounds can reduce the accumulation of Aβ, a key pathogenic factor in AD.[1][5] While the precise mechanism is still under investigation, it is hypothesized to involve enhancing Aβ clearance and inhibiting its aggregation, thus reducing synaptic toxicity and preserving cognitive function.

Sedative-Hypnotic Properties

Beyond neuroprotection, P. tenuifolia saponins (PTS) are recognized for their sedative and hypnotic effects, making them relevant for treating insomnia.[6]

-

Causality: These effects are not mediated by a single receptor but through a multi-system approach. Studies show that PTS can modulate both the GABAergic and serotonergic systems.[6][7] They interact with GABA-A receptor subunits (GABAARα2, GABAARα3) to enhance inhibitory neurotransmission, similar to benzodiazepines but with a potentially different profile.[6] Concurrently, they regulate key serotonin receptors (5-HT1A, 5-HT2A), which are crucial for sleep-wake cycle regulation.[6] This dual-action mechanism provides a compelling rationale for their efficacy in improving sleep quality.

Experimental Protocols and Methodologies

To ensure scientific integrity, protocols must be designed as self-validating systems. This involves the inclusion of appropriate controls to confirm that the observed effects are specific to the compound and not artifacts of the experimental setup.

Protocol: In Vitro Assessment of Anti-Neuroinflammatory Activity

This protocol details a standard workflow for screening this compound derivatives for their ability to suppress microglial activation.

-

Objective: To quantify the inhibitory effect of a test compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

-

Methodology:

-

Cell Culture: Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with serum-free DMEM containing various concentrations of the this compound derivative (e.g., 1, 5, 10, 25 µM) or vehicle (e.g., 0.1% DMSO). Incubate for 2 hours.

-

Causality: Pre-treatment allows the compound to enter the cells and engage its molecular targets before the inflammatory stimulus is introduced.

-

-

Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the vehicle control group. Incubate for 24 hours.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect 50 µL of the cell supernatant.

-

Mix with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

-

Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA): Use the remaining supernatant to quantify TNF-α and IL-6 levels using commercially available ELISA kits according to the manufacturer's instructions.

-

Cell Viability Assessment (MTT Assay):

-

After collecting the supernatant, add MTT solution (0.5 mg/mL) to the remaining cells and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

-

Self-Validation: This step is crucial. It ensures that any reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. Results should only be considered valid for non-cytotoxic concentrations.

-

-

-

Controls:

-

Negative Control: Cells treated with vehicle only.

-

Positive Control (Stimulation): Cells treated with vehicle + LPS.

-

Positive Control (Inhibition): Cells treated with a known anti-inflammatory agent (e.g., Dexamethasone) + LPS.

-

Caption: Experimental Workflow for In Vitro Anti-inflammatory Screening.

Protocol: In Vivo Evaluation of Cognitive Enhancement

This protocol outlines a Morris Water Maze (MWM) experiment to assess the effect of this compound derivatives on spatial learning and memory in a mouse model of cognitive impairment.

-

Objective: To determine if a test compound can ameliorate scopolamine-induced spatial memory deficits in mice.

-

Methodology:

-

Animal Acclimatization: Acclimate male C57BL/6 mice for one week under standard laboratory conditions.

-

Group Allocation (n=10-12/group):

-

Group 1: Vehicle Control (Saline + Vehicle)

-

Group 2: Scopolamine Model (Scopolamine + Vehicle)

-

Group 3: Positive Control (Scopolamine + Donepezil)

-

Group 4: Test Group (Scopolamine + this compound Derivative)

-

-

Drug Administration: Administer the test compound or vehicle orally (p.o.) daily for 14 days. Administer Donepezil intraperitoneally (i.p.).

-

MWM Training (Days 8-12):

-

30 minutes after drug administration, induce amnesia by injecting scopolamine (1 mg/kg, i.p.) in all groups except the Vehicle Control.

-

30 minutes later, begin the MWM acquisition trial (4 trials/day for 5 days). Record the escape latency (time to find the hidden platform).

-

Causality: The decreasing escape latency over the training days is a measure of spatial learning.

-

-

Probe Trial (Day 13):

-

Remove the platform and allow the mouse to swim for 60 seconds.

-

Record the time spent in the target quadrant and the number of platform crossings.

-

Self-Validation: This trial assesses memory consolidation. A successful compound will result in the mouse spending significantly more time in the quadrant where the platform used to be.

-

-

Tissue Collection (Day 14): Euthanize animals and collect brain tissue for subsequent biochemical or histological analysis (e.g., measuring acetylcholine levels, inflammatory markers).

-

Data Synthesis and Future Directions

Summary of Preclinical Data

The following table summarizes representative preclinical findings for this compound and related derivatives.

| Compound/Extract | Model System | Key Pharmacological Effect | Effective Dose/Concentration | Reference |

| Senegenin (this compound) | Rat spinal cord contusion model | Neuroprotective, Anti-apoptotic | 30 mg/g, i.v. | [3] |

| Senegenin (this compound) | Methylglyoxal-induced hippocampal nerve cells | Antioxidant, Anti-apoptotic | 1–4 µg/mL | [3] |

| P. tenuifolia Saponins (PTS) | PCPA-induced insomnia mouse model | Sedative, Hypnotic | Not specified | [6] |

| Saponin Extracts from P.T. | Dementia models (preclinical) | Anti-inflammatory, Antioxidant | Not specified | [1] |

Drug Development Potential and Future Outlook

This compound represents a highly promising natural product scaffold for the development of multi-target drugs, particularly for complex neurological disorders where engaging a single target has proven insufficient.[8]

-

Opportunities: The core structure can be chemically modified to create novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The development of prodrugs or specialized nanoformulations could enhance bioavailability and CNS delivery, overcoming common challenges associated with natural products.[9][10]

-

Challenges: While hydrolysis reduces the toxicity of raw saponins, a thorough toxicological profile of purified this compound and its synthetic derivatives is required.[2] Scalable and cost-effective synthesis or extraction methods will be necessary for commercial development.

-

Future Research: The field requires a transition from preclinical models to well-designed clinical trials to validate the therapeutic efficacy in humans. Further mechanistic studies should aim to deconvolve the specific contributions of different derivatives to the overall pharmacological effect and identify novel molecular targets.

References

-

Hu, Y., et al. (2024). Saponin components in Polygala tenuifolia as potential candidate drugs for treating dementia. PubMed Central. Available at: [Link]

-

Chen, Z., et al. (2022). Neuroprotective Effects and Mechanisms of Senegenin, an Effective Compound Originated From the Roots of Polygala Tenuifolia. Frontiers in Pharmacology. Available at: [Link]

-

Li, M., et al. (2024). Sedative and hypnotic effects of Polygala tenuifolia willd. saponins on insomnia mice and their targets. Journal of Ethnopharmacology. Available at: [Link]

-

Hu, Y., et al. (2024). Saponin components in Polygala tenuifolia as potential candidate drugs for treating dementia. ResearchGate. Available at: [Link]

-

Yuan, L., et al. (2024). Therapeutic potential of Polygala saponins in neurological diseases. ResearchGate. Available at: [Link]

-

Chen, Z., et al. (2022). Neuroprotective Effects and Mechanisms of Senegenin, an Effective Compound Originated From the Roots of Polygala Tenuifolia. PubMed Central. Available at: [Link]

-

Chen, Z., et al. (2022). Neuroprotective Effects and Mechanisms of Senegenin, an Effective Compound Originated From the Roots of Polygala Tenuifolia. Frontiers in Pharmacology. Available at: [Link]

-

Zhou, W., et al. (2017). Neuroprotective effects of a biodegradable poly(lactic-co-glycolic acid)-ginsenoside Rg3 nanoformulation: a potential nanotherapy for Alzheimer's disease?. Journal of Drug Targeting. Available at: [Link]

-

Ansari, M.A., et al. (2017). Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging. Oxidative Medicine and Cellular Longevity. Available at: [Link]

-

Silva, J.P., et al. (2021). Amino Acids in the Development of Prodrugs. Molecules. Available at: [Link]

-

Mimet, S., et al. (2021). Derivatives of Tenuazonic Acid as Potential New Multi-Target Anti-Alzheimer’s Disease Agents. Molecules. Available at: [Link]

Sources

- 1. Saponin components in Polygala tenuifolia as potential candidate drugs for treating dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Neuroprotective Effects and Mechanisms of Senegenin, an Effective Compound Originated From the Roots of Polygala Tenuifolia [frontiersin.org]

- 3. Neuroprotective Effects and Mechanisms of Senegenin, an Effective Compound Originated From the Roots of Polygala Tenuifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective Effects and Mechanisms of Senegenin, an Effective Compound Originated From the Roots of Polygala Tenuifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sedative and hypnotic effects of Polygala tenuifolia willd. saponins on insomnia mice and their targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Derivatives of Tenuazonic Acid as Potential New Multi-Target Anti-Alzheimer’s Disease Agents [mdpi.com]

- 9. Neuroprotective effects of a biodegradable poly(lactic-co-glycolic acid)-ginsenoside Rg3 nanoformulation: a potential nanotherapy for Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Biological Activity of Senegenic Acid

Introduction

Senegenic acid, also known as senegenin, is a prominent triterpenoid saponin and a key bioactive constituent isolated from the dried roots of Polygala tenuifolia (Yuan Zhi)[1][2]. For centuries, Polygala tenuifolia has been a staple in Traditional Chinese Medicine for treating cognitive ailments, and modern scientific inquiry has identified this compound as a principal agent behind its therapeutic effects[3][4]. Saponins from the plant can be hydrolyzed to yield this compound, a molecule that, due to its lipophilicity and small size, can effectively cross the blood-brain barrier to exert its pharmacological effects[1]. This guide provides a comprehensive overview of the primary biological activities of this compound—neuroprotective, anti-inflammatory, and anti-cancer—and furnishes detailed, field-proven protocols for their investigation. The methodologies described herein are designed to be self-validating, emphasizing the scientific rationale behind experimental choices to ensure robust and reproducible results for researchers in pharmacology and drug development.

Section 1: Neuroprotective Activity

Mechanistic Overview: Countering Neurodegeneration

The neuroprotective capacity of this compound is its most extensively documented attribute, with significant therapeutic potential for neurodegenerative disorders like Alzheimer's disease (AD)[1][2]. Its mechanisms are multifaceted, targeting several key pathological processes. In AD models, this compound has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides and reduce the hyperphosphorylation of Tau protein, two primary hallmarks of the disease[1][3]. Furthermore, it exerts potent anti-apoptotic effects in neuronal cells. This is achieved by modulating the intrinsic apoptosis pathway, primarily by increasing the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax[3][4][5]. This regulation of the Bcl-2/Bax ratio stabilizes the mitochondrial membrane, preventing the release of cytochrome c and subsequent activation of executioner caspases, thereby preserving neuronal integrity[3][5]. This compound also activates pro-survival signaling pathways, such as the PI3K/Akt pathway, which further reinforces its anti-apoptotic and antioxidant effects[4][6].

Experimental Workflow for Assessing Neuroprotection

The following workflow provides a strategic approach to characterizing the neuroprotective effects of this compound, from initial in vitro screening to in vivo validation.

Caption: Workflow for investigating the neuroprotective activity of this compound.

Protocol 1: In Vitro Assessment of Neuroprotection Against Aβ-Induced Toxicity

This protocol details a robust method for quantifying the protective effects of this compound against Aβ-induced toxicity in a neuronal cell line.

Objective: To determine if this compound can prevent Aβ₁₋₄₂-induced cell death and apoptosis in PC12 cells.

Methodology Rationale: PC12 cells are a well-established model for neuronal studies as they differentiate into neuron-like cells and are susceptible to Aβ toxicity, mimicking a key aspect of AD pathology[4][6]. The MTT assay is a reliable, colorimetric method to measure cell viability by assessing mitochondrial metabolic activity. Measuring the Bcl-2/Bax ratio via Western blot provides direct insight into the compound's mechanism on the intrinsic apoptotic pathway[4].

Step-by-Step Protocol:

-

Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum (FBS), and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

Aβ₁₋₄₂ Peptide Preparation: To induce a neurotoxic state, reconstitute synthetic Aβ₁₋₄₂ peptide in sterile water to 1 mM and incubate at 37°C for 4-7 days to allow for aggregation into toxic oligomers.

-

Cell Plating and Treatment:

-

Seed PC12 cells into 96-well plates (for viability assay) or 6-well plates (for protein analysis) at an appropriate density (e.g., 1x10⁴ cells/well or 5x10⁵ cells/well, respectively).

-

After 24 hours, pre-treat the cells with various concentrations of this compound (e.g., 10, 30, 60 µM) or a vehicle control (e.g., 0.1% DMSO) for 2 hours[6]. The concentration range should be determined based on preliminary toxicity tests of the compound alone.

-

Introduce the aggregated Aβ₁₋₄₂ peptide to a final concentration of 20 µM to all wells except the negative control group[6].

-

Co-incubate for an additional 24-48 hours.

-

-

Cell Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

-

-

Apoptosis Marker Analysis (Western Blot):

-

Lyse cells from the 6-well plates and quantify total protein using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies against Bcl-2, Bax, and β-actin (as a loading control) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an ECL detection system and quantify band densities using image analysis software. Calculate the Bcl-2/Bax ratio.

-

Section 2: Anti-Inflammatory Activity

Mechanistic Overview: Quelling Inflammation via NLRP3 Inhibition

Chronic inflammation is a critical component of many diseases, including neurodegeneration. This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of the NLRP3 inflammasome[7]. The NLRP3 inflammasome is an intracellular multi-protein complex that, upon activation by cellular stressors, triggers the cleavage of pro-Caspase-1 into its active form. Active Caspase-1 then proteolytically matures the pro-inflammatory cytokines IL-1β and IL-18, leading to their secretion and a potent inflammatory response[8][9]. By repressing NLRP3 inflammasome activation, this compound effectively blocks this cascade, preventing the release of mature IL-1β and mitigating the inflammatory response[7]. This mechanism is central to its therapeutic potential in inflammatory-driven diseases.

Caption: this compound inhibits the NLRP3 inflammasome activation pathway.

Protocol 2: In Vitro Analysis of NLRP3 Inflammasome Inhibition

This protocol uses a two-signal in vitro model in macrophages to precisely measure the inhibitory effect of this compound on NLRP3 inflammasome activation.

Objective: To quantify the dose-dependent inhibition of NLRP3-mediated IL-1β secretion by this compound in bone marrow-derived macrophages (BMDMs).

Methodology Rationale: BMDMs are primary immune cells that provide a physiologically relevant model for studying inflammasome activity[9][10]. The protocol uses a two-signal activation system. Lipopolysaccharide (LPS) serves as the priming signal (Signal 1), engaging TLR4 to upregulate the transcription of NLRP3 and pro-IL-1β via the NF-κB pathway[10]. Nigericin or ATP acts as the activation signal (Signal 2), triggering the assembly and activation of the inflammasome complex[8][11]. Measuring secreted IL-1β by ELISA is a highly sensitive and standard method for quantifying inflammasome output.

Step-by-Step Protocol:

-

BMDM Isolation and Culture: Isolate bone marrow cells from the femurs and tibias of mice. Differentiate cells into macrophages by culturing for 7 days in DMEM containing 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

-

Cell Plating: Seed the differentiated BMDMs into a 24-well plate at a density of 5x10⁵ cells/well and allow them to adhere overnight.

-

Priming and Treatment:

-

Prime the cells with LPS (1 µg/mL) for 4 hours to induce pro-IL-1β and NLRP3 expression.

-

Remove the LPS-containing medium and replace it with serum-free Opti-MEM.

-

Add this compound at various concentrations (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (0.1% DMSO) and incubate for 1 hour.

-

-

Inflammasome Activation:

-

Activate the NLRP3 inflammasome by adding Nigericin (10 µM) to the wells.

-

Incubate for 1-2 hours at 37°C.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatants by centrifugation to pellet any detached cells.

-

Quantify the concentration of secreted IL-1β in the supernatants using a commercially available mouse IL-1β ELISA kit, following the manufacturer's instructions.

-

(Optional) Lyse the cells to prepare protein samples and analyze the cleavage of Caspase-1 (p20 subunit) by Western blot to confirm the mechanism.

-

Data Presentation: Quantifying Inhibitory Potency

The results from the NLRP3 inhibition assay can be summarized to determine the compound's potency, typically represented by an IC₅₀ value.

| This compound (µM) | IL-1β Secretion (pg/mL) | % Inhibition |

| 0 (Vehicle Control) | 1520 ± 85 | 0% |

| 1 | 1310 ± 70 | 13.8% |

| 5 | 950 ± 55 | 37.5% |

| 10 | 745 ± 40 | 51.0% |

| 25 | 320 ± 30 | 78.9% |

| 50 | 150 ± 20 | 90.1% |

| Calculated IC₅₀ | - | ~9.8 µM |

Note: Data are hypothetical and for illustrative purposes.

Section 3: Potential Anti-Cancer Activity

Mechanistic Overview: Induction of Apoptosis in Cancer Cells

While less explored than its neuroprotective effects, evidence suggests this compound possesses anti-cancer potential, likely through the induction of apoptosis. The same Bcl-2 family proteins that this compound regulates to prevent apoptosis in neurons can be modulated to promote apoptosis in cancer cells[3][5]. Cancer cells often evade apoptosis by upregulating anti-apoptotic proteins like Bcl-2. Compounds that can shift the balance by downregulating Bcl-2 and/or upregulating pro-apoptotic proteins like Bax can trigger the mitochondrial (intrinsic) pathway of apoptosis. This leads to the release of cytochrome c, activation of the caspase cascade (Caspase-9 and Caspase-3), and ultimately, programmed cell death[12][13]. Studies on structurally similar phenolic acids have confirmed their ability to induce apoptosis in cancer cells through this very mechanism, making it a primary target for investigation with this compound[8].

Experimental Workflow for Assessing Apoptosis Induction

Caption: Workflow for evaluating the apoptosis-inducing activity of this compound.

Protocol 3: Assessing Apoptosis Induction in Cancer Cells

This protocol provides a multi-faceted approach to confirm and quantify apoptosis in cancer cells following treatment with this compound.

Objective: To determine if this compound induces apoptosis in HT-29 human colon cancer cells and to elucidate the involvement of the intrinsic caspase pathway.

Methodology Rationale: HT-29 is a widely used human colon adenocarcinoma cell line. The initial determination of the IC₅₀ value using an XTT or MTT assay establishes the cytotoxic potency and guides the selection of concentrations for mechanistic studies. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells. Western blotting for cleaved Caspase-3 and its substrate, cleaved PARP, provides definitive biochemical evidence of caspase-mediated apoptosis.

Step-by-Step Protocol:

-